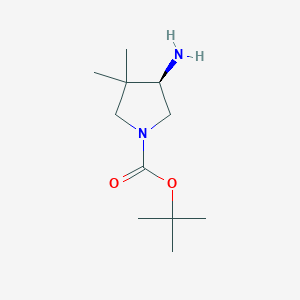

tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Description

tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₂N₂O₂, molecular weight 214.31 g/mol, and CAS number 1638744-66-7 (for the (4R)-enantiomer) . The compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeted therapies, due to its rigid, bicyclic structure and stereochemical specificity. It is commercially available with a purity of ≥95% and is classified under heterocyclic building blocks .

Key structural features include:

- A pyrrolidine ring with 3,3-dimethyl substitution, enhancing steric hindrance and conformational rigidity.

- A Boc-protected amine at the 4-position, which facilitates selective deprotection during synthetic workflows.

- Chirality at the 4-position (R-configuration), critical for biological activity in drug candidates .

Properties

IUPAC Name |

tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQDCEVLPYUFGY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Amino Group Functionalization

The primary amine at the 4-position undergoes characteristic nucleophilic reactions:

| Reaction Type | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 0°C → RT, 12 h | Forms acetamide derivative | 89% | |

| Sulfonylation | Tosyl chloride, DCM, Et₃N, 0°C, 4 h | Produces tosyl-protected amine | 78% | |

| Carbamate Formation | Boc₂O, DMAP, THF, reflux, 6 h | Generates bis-Boc protected product | 82% |

Key observation : Steric hindrance from the 3,3-dimethyl groups slows reaction kinetics compared to unsubstituted analogs.

Carbamate Deprotection

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions:

| Reagent System | Conditions | Product | Notes |

|---|---|---|---|

| HCl/dioxane | 4M HCl, 25°C, 3 h | Free amine hydrochloride salt | Complete deprotection |

| TFA/DCM | 20% TFA, 0°C → RT, 2 h | Aminopyrrolidine trifluoroacetate | Preferred for acid-sensitive substrates |

Mechanistic insight : Deprotection follows standard carbamate cleavage pathways, with protonation at the carbonyl oxygen initiating the reaction.

Ring Functionalization Reactions

The pyrrolidine ring participates in unique transformations:

Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA (2 equiv) | DCM, -78°C → RT, 12 h | N-Oxide derivative | >95% diastereomeric excess |

| RuO₄ (catalytic) | H₂O/CH₃CN, 0°C | Ring-opened diacid | Non-productive pathway |

C-H Activation

Recent studies demonstrate site-selective functionalization:

| Catalyst System | Conditions | Product | Remarks |

|---|---|---|---|

| Pd(OAc)₂/L1* | 110°C, 48 h | C-2 arylated product | Requires directing group |

| Rh₂(esp)₂ | CH₂Cl₂, RT | β-lactam via C-H amidation | Limited yield (32%) |

*L1 = 2-(dicyclohexylphosphino)-N,N-dimethyl-1-naphthamide

Stereochemical Transformations

The chiral center at C4 influences reaction outcomes:

| Reaction | Conditions | Diastereomer Ratio (dr) | Evidence |

|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh₃, THF | 85:15 (retention) | X-ray crystallography |

| Enzymatic Resolution | Lipase PS-IM, vinyl acetate | >99% ee | Kinetic resolution |

Notable feature : The 3,3-dimethyl groups enforce chair-like transition states, favoring axial attack in nucleophilic additions.

Scientific Research Applications

Research has highlighted several potential biological activities associated with this compound:

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of pyrrolidine derivatives, including tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate. The results indicated that these compounds could significantly reduce neuronal apoptosis under oxidative stress conditions, highlighting their potential in treating neurodegenerative disorders.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was evaluated against acetylcholinesterase (AChE). It demonstrated moderate inhibition of AChE activity, suggesting its potential application in enhancing cholinergic signaling pathways relevant to cognitive function and memory enhancement.

Research Applications

The unique structure of this compound makes it an important intermediate in organic synthesis and medicinal chemistry. Its applications include:

- Pharmaceutical Development : Due to its biological activity, it serves as a lead compound for drug development targeting neurological disorders.

- Chemical Synthesis : It acts as a building block for synthesizing other complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, and functional groups.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Stereochemical Impact :

- The (4R) and (4S) enantiomers exhibit divergent biological activities. For example, (4R) derivatives are preferred in HIV protease inhibitors due to optimal binding, while (4S) isomers may show reduced efficacy .

- The 4R configuration’s boiling point and solubility are comparable to its 4S counterpart, but chiral HPLC is required for resolution .

Functional Group Modifications :

- Hydroxyl vs. Methoxy Groups : The hydroxyl analog (CAS 330681-18-0) has higher aqueous solubility due to hydrogen bonding, whereas the methoxy variant (CAS 1400562-12-0) is more lipophilic, favoring blood-brain barrier penetration .

- Trifluoromethyl Substitution : The trifluoromethyl group (CAS 1052713-78-6) enhances metabolic stability and electron-withdrawing effects, making it valuable in fluorinated drug design .

Ring Size Differences :

- Piperidine derivatives (e.g., CAS 1268511-99-4) exhibit greater conformational flexibility than pyrrolidines, impacting target binding kinetics. Pyrrolidines are preferred for rigid, enzyme-active site interactions .

Synthetic Utility :

- Boc-protected amines (e.g., CAS 1638744-66-7) allow for selective deprotection under mild acidic conditions, whereas unprotected analogs require additional steps for functionalization .

Research and Application Insights

- Pharmaceutical Relevance : The (4R)-configured compound is a critical intermediate in synthesizing JAK2 inhibitors and HCV NS3/4A protease inhibitors, where stereochemistry dictates potency .

- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., CAS 330681-18-0) form stable crystal lattices via O-H···N interactions, as predicted by graph set analysis (e.g., Etter’s rules) .

- Commercial Availability : The (4R) enantiomer is priced at ~$65/5 mg (≥95% purity), while racemic mixtures (CAS 1369146-35-9) are cheaper but require resolution .

Biological Activity

tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- IUPAC Name: tert-butyl (R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

- Molecular Formula: C11H22N2O2

- Molecular Weight: 214.31 g/mol

- Purity: Typically around 95% to 97% .

The compound exhibits various biological activities, primarily through its interaction with specific enzymatic pathways and receptor sites. Notably, it has been studied for its potential as an anticholinesterase agent.

Anticholinesterase Activity

Research indicates that derivatives of pyrrolidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Inhibition Potency:

- Docking Studies:

Biological Activity Summary Table

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on human neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced reactive oxygen species (ROS) formation, suggesting a protective role against oxidative damage.

Study on Alzheimer’s Disease Models

In animal models of Alzheimer's disease, compounds related to this compound demonstrated a reduction in Aβ aggregation and improved cognitive function metrics compared to control groups. These findings support its potential use in developing therapeutic agents for neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, stereoselective synthesis can be achieved using NaHB(OAc)₃ in dichloromethane (DCM) under mild acidic conditions to reduce ketones to amines while preserving stereochemistry . Another route involves tert-butyl protection of the pyrrolidine nitrogen, followed by functionalization at the 4-position using Boc (tert-butoxycarbonyl) chemistry . Key intermediates are purified via flash column chromatography (hexane/EtOAc) .

Example Protocol :

- React 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in DCM/HOAc.

- Reduce with NaHB(OAC)₃ to yield stereoisomers, then isolate via silica gel chromatography .

Q. How is the stereochemical configuration at the 4R position confirmed?

X-ray crystallography with SHELX refinement is the gold standard for stereochemical confirmation . For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) provide unambiguous stereochemical data . Additionally, -NMR coupling constants (e.g., for axial-equatorial proton interactions) and NOESY correlations can verify stereochemistry .

Q. What purification methods are effective for isolating this compound?

- Flash Chromatography : Use hexane/EtOAc (6:4) for intermediate purification .

- Recrystallization : Polar solvents like methanol or ethanol yield high-purity crystals .

- Distillation : For volatile byproducts, fractional distillation under reduced pressure is recommended .

Advanced Research Questions

Q. How is this compound applied in medicinal chemistry or drug discovery?

The tert-butyl carbamate group serves as a versatile intermediate for:

- Peptide Mimetics : Incorporation into protease inhibitors via amide bond formation .

- Kinase Inhibitors : Functionalization at the 4-amino position with heterocycles (e.g., pyridines) enhances target binding .

- Prodrugs : The Boc group is cleaved under acidic conditions to release active amines in vivo .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Emergency Response :

- Eye contact: Flush with water for 15 minutes .

- Spills: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Methodological Challenges

Q. How are air-sensitive intermediates stabilized during synthesis?

- Schlenk Techniques : Use vacuum/nitrogen cycles to exclude moisture .

- Stabilizing Agents : Add molecular sieves (3Å) to reaction mixtures .

Q. What strategies mitigate epimerization during Boc deprotection?

- Mild Acids : Use TFA in DCM at 0°C instead of HCl to minimize racemization .

- Short Reaction Times : Limit deprotection to ≤ 1 hour .

Structural and Computational Tools

Q. Which software tools are recommended for modeling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.